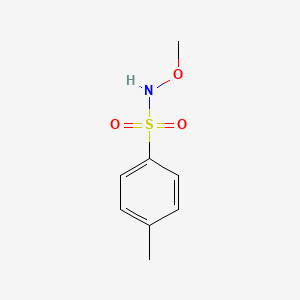

N-methoxy-4-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

N-methoxy-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H11NO3S/c1-7-3-5-8(6-4-7)13(10,11)9-12-2/h3-6,9H,1-2H3 |

InChI Key |

OVYCWRCUZIIORX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NOC |

Origin of Product |

United States |

Synthetic Methodologies for N Methoxy 4 Methylbenzenesulfonamide and Its Derivatives

Strategies for Direct Synthesis of N-methoxy-4-methylbenzenesulfonamide

The direct synthesis of this compound is primarily achieved through the formation of a sulfur-nitrogen bond between a sulfonyl source and a methoxyamine source.

The most conventional and widely employed method for synthesizing this compound involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride or tosyl chloride) and methoxyamine. In this reaction, the amino group of methoxyamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

The reaction is typically conducted in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. Common bases include pyridine (B92270) or aqueous potassium carbonate. The choice of solvent is often a polar aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to facilitate the dissolution of the reactants. This method is analogous to the general synthesis of sulfonamides from sulfonyl halides and amines.

Table 1: Key Components in the Synthesis of this compound from Tosyl Chloride

| Component | Chemical Name | Role in Reaction |

| Electrophile | 4-methylbenzenesulfonyl chloride | Provides the sulfonyl group |

| Nucleophile | Methoxyamine | Provides the N-methoxy group |

| Base | Pyridine, Potassium Carbonate | HCl scavenger/neutralizer |

| Solvent | Dichloromethane, Tetrahydrofuran | Reaction medium |

The formation of this compound involves a classic case of competitive N- versus O-alkylation of an ambident nucleophile. After the initial reaction, the resulting sulfonamide can be deprotonated to form an anion with negative charge density on both the nitrogen and oxygen atoms. This anion can, in theory, react with an electrophile at either site.

N-Alkylation: Reaction at the nitrogen atom, leading to the desired this compound.

O-Alkylation: Reaction at an oxygen atom of the sulfonyl group, which would lead to an isomeric product.

In the synthesis of sulfonamides, N-alkylation is overwhelmingly favored. This regioselectivity can be explained by Pearson's Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center compared to the more electronegative oxygen atoms. Typical alkylating agents and sulfonyl chlorides are considered relatively soft electrophiles. The principle of HSAB theory states that soft acids prefer to react with soft bases, thus favoring the formation of the S-N bond (N-alkylation) over the S-O bond (O-alkylation). Factors such as the solvent, counter-ion, and the specific nature of the electrophile can influence this selectivity, but for standard sulfonamide synthesis, the N-alkylated product is the major isomer formed.

While the reaction of sulfonyl chlorides with amines is robust, research in organic synthesis continues to seek milder and more efficient methods. The development of novel catalytic approaches for sulfonamide bond formation is an active area of research. These approaches aim to avoid the use of stoichiometric amounts of base and the generation of salt byproducts. Potential catalytic strategies that could be applied to the synthesis of this compound include:

Transition-Metal Catalysis: Utilizing catalysts based on metals like copper, palladium, or rhodium to couple sulfonyl sources with amines under milder conditions.

Phase-Transfer Catalysis: Employing catalysts to facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solution of reactants), which can enhance reaction rates and simplify workup.

Organocatalysis: Using small organic molecules as catalysts to activate the reactants and promote the sulfonamide bond formation without the need for metals.

These modern methods offer potential improvements in terms of reaction efficiency, substrate scope, and environmental impact compared to traditional procedures.

This compound itself is an achiral molecule as it does not possess any stereocenters. However, the principles of its synthesis can be extended to produce chiral analogues, which are of significant interest in medicinal chemistry and materials science. Stereoselective synthesis of such analogues can be achieved through several strategies:

Use of Chiral Starting Materials: Employing a chiral, enantiomerically pure sulfonyl chloride or a chiral derivative of methoxyamine would lead to the formation of a chiral product with a defined stereochemistry.

Asymmetric Catalysis: Introducing a chiral catalyst that can differentiate between enantiotopic faces or groups of a prochiral substrate, thereby inducing asymmetry and leading to an enantiomerically enriched product.

These approaches allow for the precise control of the three-dimensional structure of the target molecule, which is critical for applications where specific stereoisomers exhibit different biological activities or material properties.

Functionalization and Derivatization of this compound Scaffolds

The this compound structure contains a reactive site that allows for further chemical modification, enabling the synthesis of a diverse range of derivatives.

The hydrogen atom attached to the sulfonamide nitrogen in this compound is acidic due to the electron-withdrawing effect of the adjacent sulfonyl group. This proton can be removed by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate a nucleophilic sulfonamide anion.

This anion can then react with various electrophiles in alkylation or acylation reactions to afford N-substituted derivatives.

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) introduces an alkyl group onto the nitrogen atom.

N-Acylation: Reaction with acylating agents (e.g., acetyl chloride, benzoyl chloride) introduces an acyl group onto the nitrogen atom.

This two-step process, involving deprotonation followed by reaction with an electrophile, is a versatile method for creating a library of complex molecules built upon the this compound scaffold.

Table 2: Examples of Electrophiles for Derivatization of this compound

| Reaction Type | Electrophile Example | Chemical Name | Resulting Functional Group |

| Alkylation | C₆H₅CH₂Br | Benzyl bromide | N-benzyl |

| Alkylation | CH₃I | Methyl iodide | N-methyl |

| Acylation | CH₃COCl | Acetyl chloride | N-acetyl |

| Acylation | C₆H₅COCl | Benzoyl chloride | N-benzoyl |

Aromatic Electrophilic Substitution on the Tolyl Moiety of this compound

The tolyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such substitutions is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the methyl (-CH₃) group and the N-methoxysulfonamide [-S(O)₂N(H)OCH₃] group.

The methyl group is an activating, ortho, para-director, enriching the electron density at positions 2, 4, and 6. Conversely, the sulfonamide group is a deactivating, meta-director due to its strong electron-withdrawing nature. In this compound, these groups are para to each other. Therefore, the directing effects combine to influence the position of electrophilic attack. The activating ortho, para-directing methyl group will direct incoming electrophiles to the positions ortho to it (C2 and C6), while the deactivating meta-directing sulfonamide group will direct to the positions meta to it (C3 and C5). Given that the methyl group is activating, substitution is generally expected to occur at the positions ortho to the methyl group and meta to the sulfonamide group (C3 and C5, which are equivalent).

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum trichloride.

The specific conditions for these reactions would need to be optimized to account for the deactivating effect of the sulfonamide moiety.

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 3-nitro and/or 5-nitro |

| Bromination | Br₂, FeBr₃ | 3-bromo and/or 5-bromo |

| Sulfonation | SO₃, H₂SO₄ | 3-sulfo and/or 5-sulfo |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-acyl and/or 5-acyl |

Strategies for Modifying the N-methoxy Group of this compound

The N-methoxy group offers a unique site for chemical modification, distinct from the aromatic ring. Key strategies focus on reactions at the nitrogen or oxygen atoms of this functional group.

N-Alkylation/N-Arylation: The hydrogen atom on the nitrogen in this compound can be substituted with various alkyl or aryl groups. This is typically achieved by deprotonation with a suitable base to form the corresponding anion, followed by reaction with an electrophile like an alkyl halide or aryl halide.

Cleavage and Derivatization: The N-O bond in the N-methoxy group can be a target for cleavage under specific reductive or oxidative conditions. For instance, electrochemical methods have been explored for the dealkylation of related N,N-dialkylbenzenesulfonamides, which proceeds through N-methoxyalkyl intermediates. mdpi.com Such strategies could potentially be adapted to cleave the methoxy (B1213986) group or the entire N-methoxy moiety, allowing for subsequent functionalization.

Coupling Reactions: Inspired by the chemistry of N-methoxy amides, copper-catalyzed C-O cross-coupling reactions with arylboronic acids present a plausible route for modifying the N-methoxy group. mdpi.com This would result in the formation of an O-aryl product, effectively replacing the methyl group of the methoxy moiety with an aryl group.

Cross-Coupling Reactions Involving this compound Scaffolds

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold to participate in such reactions, it typically requires pre-functionalization, for example, by introducing a halide onto the tolyl ring via electrophilic aromatic substitution as described previously.

Once a halogenated derivative (e.g., 3-bromo-N-methoxy-4-methylbenzenesulfonamide) is prepared, it can serve as a substrate in various transition-metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl structure.

Stille Coupling: Coupling with an organotin compound, catalyzed by palladium.

Negishi Coupling: Reaction involving an organozinc reagent, typically catalyzed by palladium or nickel.

Murahashi Coupling: This reaction utilizes organolithium reagents. researchgate.net

These reactions allow for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, onto the aromatic core of the molecule. Additionally, iron-catalyzed N-S coupling reactions of N-methoxy arylamides with sulfoxides have been developed, suggesting that the N-methoxy sulfonamide scaffold could potentially undergo similar transformations. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) | C-C (Aryl-Aryl) |

| Stille | R-Sn(Alkyl)₃ | Pd(0) | C-C (Aryl-R) |

| Negishi | R-ZnX | Pd(0) or Ni(0) | C-C (Aryl-R) |

| Murahashi | R-Li | Pd(0) | C-C (Aryl-R) |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles can be effectively applied to the synthesis of this compound and its derivatives.

Solvent-Free this compound Synthesis Methodologies

Performing reactions without a solvent, or in a solventless system, can significantly reduce waste, cost, and environmental impact. For the synthesis of related N-sulfonylimines, efficient protocols have been developed under solvent- and catalyst-free conditions, often utilizing ultrasonic energy or solid supports like alumina. researchgate.netnih.gov These methods typically involve the direct condensation of a sulfonamide with an aldehyde. rsc.org The synthesis of this compound, which can be formed from 4-methylbenzenesulfonyl chloride and N-methoxylamine, could potentially be adapted to solvent-free conditions, for example, by using a solid-phase synthesis approach or mechanochemistry (ball-milling).

Utilization of Sustainable Catalysts for this compound Production

The use of sustainable catalysts is a cornerstone of green chemistry. This involves replacing hazardous or expensive catalysts with more environmentally benign alternatives. For reactions involving sulfonamides, several green catalytic systems have been reported:

Reusable Dehydrating Agents: Neutral aluminum oxide (Al₂O₃) has been used as an efficient and reusable dehydrating agent in the synthesis of N-sulfonylimines, avoiding the need for stoichiometric acid or base catalysts. nih.gov

Lewis Acid Catalysts: While strong Lewis acids are common, greener alternatives like FeCl₃ or ZnCl₂/SiO₂ are being explored. nih.gov

Brønsted Acid Catalysts: Solid acid catalysts like Amberlyst 15 or zeolites offer advantages in terms of separation and reusability. nih.gov

For cross-coupling reactions, the use of catalysts based on earth-abundant and less toxic metals like iron is a growing area of research, moving away from precious metals like palladium. researchgate.net

Atom Economy and Process Efficiency in this compound Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product. msd-life-science-foundation.or.jp

The primary synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride with N-methoxylamine.

Reaction: CH₃C₆H₄SO₂Cl + H₂NOCH₃ → CH₃C₆H₄SO₂N(H)OCH₃ + HCl

Atom Economy Calculation:

Molecular Weight of this compound (C₈H₁₁NO₃S): 201.25 g/mol nih.gov

Molecular Weight of 4-methylbenzenesulfonyl chloride (C₇H₇ClO₂S): 190.65 g/mol

Molecular Weight of N-methoxylamine (CH₅NO): 47.06 g/mol

% Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of All Reactants)] x 100 % Atom Economy = [201.25 / (190.65 + 47.06)] x 100 ≈ 84.6%

Reaction Mechanisms and Kinetic Studies of N Methoxy 4 Methylbenzenesulfonamide

Mechanistic Elucidation of N-methoxy-4-methylbenzenesulfonamide Formation Pathways

The formation of this compound typically proceeds through the reaction of 4-methylbenzenesulfonyl chloride with N-methylhydroxylamine or its corresponding salt. The elucidation of this reaction's mechanism involves a comprehensive analysis of the intermediates, transition states, and the various factors that influence the reaction kinetics.

Investigation of Reaction Intermediates in this compound Synthesis

The synthesis of this compound from 4-methylbenzenesulfonyl chloride and methoxyamine hydrochloride in the presence of a base is believed to proceed through a nucleophilic substitution mechanism. The reaction is initiated by the deprotonation of methoxyamine hydrochloride to generate the more nucleophilic free methoxyamine. This species then attacks the electrophilic sulfur atom of the sulfonyl chloride.

Spectroscopic techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to detect and characterize transient species. For instance, the formation of a pentacoordinate sulfur intermediate has been proposed in analogous sulfonamide syntheses. While direct observation of such an intermediate for this compound is challenging due to its transient nature, computational studies can provide evidence for its existence and geometry.

Table 1: Postulated Intermediates in the Formation of this compound

| Intermediate | Structure | Method of Investigation (Hypothetical) | Key Spectroscopic Signature (Hypothetical) |

| Methoxyamine (free base) | CH₃ONH₂ | In-situ IR spectroscopy | Shift in N-H stretching frequency compared to the hydrochloride salt. |

| Pentacoordinate Sulfur Intermediate | [CH₃C₆H₄S(O)₂(Cl)(NHOCH₃)]⁻ | Cryogenic NMR, Computational Modeling | Unique ¹⁵N and ³³S NMR chemical shifts; calculated low-energy structure. |

| Protonated Product | CH₃C₆H₄S(O)₂N⁺H₂OCH₃ | pH-dependent NMR spectroscopy | Downfield shift of the N-H proton signal. |

Transition State Analysis in this compound Bond Formation Processes

Transition state analysis provides critical information about the energy barriers and the geometry of the highest energy point along the reaction coordinate. For the formation of the S-N bond in this compound, computational methods, such as Density Functional Theory (DFT), are invaluable tools. These calculations can model the transition state structure, revealing the bond-breaking and bond-forming processes.

The transition state for the nucleophilic attack of methoxyamine on 4-methylbenzenesulfonyl chloride is expected to involve a partially formed S-N bond and a partially broken S-Cl bond. The geometry is likely to be a distorted trigonal bipyramidal structure around the sulfur atom. The activation energy calculated from these models can be correlated with experimentally determined reaction rates.

Table 2: Calculated Activation Energies for Key Steps in this compound Formation (Hypothetical DFT B3LYP/6-31G Data)*

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | [Cl···S(O)₂(C₆H₄CH₃)···NH(OCH₃)]‡ | 15.2 |

| Chloride Elimination | [S(O)₂(C₆H₄CH₃)-N(H)OCH₃···Cl]‡ | 5.8 |

| Proton Transfer | [S(O)₂(C₆H₄CH₃)-N(OCH₃)···H···Base]‡ | 2.1 |

Role of Solvent Effects on this compound Reaction Kinetics

The choice of solvent can significantly impact the rate of the reaction by stabilizing or destabilizing the reactants, intermediates, and transition states. The formation of this compound involves both charged and neutral species, making it sensitive to the polarity and protic nature of the solvent.

In general, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are expected to accelerate the reaction. These solvents can solvate the cationic counter-ion of the base and the developing negative charge in the transition state without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity. Protic solvents, on the other hand, can solvate both the nucleophile and the leaving group, leading to more complex kinetic profiles.

Table 3: Relative Rate Constants for the Formation of this compound in Various Solvents (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Dichloromethane (B109758) | 9.1 | 1.0 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 2.5 |

| Acetonitrile | 37.5 | 15.8 |

| Dimethylformamide (DMF) | 36.7 | 22.4 |

| Methanol (B129727) | 32.7 | 8.9 |

Reactivity of this compound as a Chemical Intermediate

This compound possesses multiple reactive sites, allowing it to participate in a variety of chemical transformations. The presence of the N-methoxy group and the sulfonamide moiety imparts unique reactivity to the molecule, enabling it to act as both a nucleophile and a precursor to electrophilic species.

Nucleophilic Reactions of this compound and its Derivatives

The nitrogen atom of the sulfonamide can exhibit nucleophilic character, particularly after deprotonation. The resulting anion is a potent nucleophile that can participate in substitution and addition reactions. For instance, the anion of this compound can be alkylated or acylated to introduce various functional groups.

The reactivity of this nucleophile is influenced by the electronic nature of the tosyl group, which withdraws electron density and stabilizes the negative charge on the nitrogen. This stabilization modulates the nucleophilicity, making it a "soft" nucleophile suitable for reactions with soft electrophiles.

Electrophilic Transformations Involving this compound Scaffolds

More interestingly, the N-methoxy group can be a source of electrophilic species. Under certain conditions, particularly with activation by a Lewis or Brønsted acid, the N-O bond can be cleaved to generate a reactive intermediate that can be trapped by nucleophiles.

Radical Pathways Associated with this compound

There is no specific literature detailing the radical pathways associated with this compound. In general, N-alkoxyamines can undergo homolytic cleavage of the N-O bond to generate nitrogen-centered and oxygen-centered (alkoxy) radicals. The formation of a toluenesulfonylaminyl radical and a methoxy (B1213986) radical would be a plausible primary step under thermal or photochemical conditions. However, without specific experimental or computational studies on this compound, any proposed pathway remains speculative. Research on related, but structurally different, N-alkoxy compounds shows that the stability of the resulting radicals and the reaction conditions are critical in determining the subsequent reaction pathways.

Kinetic and Thermodynamic Aspects of this compound Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are currently absent from the scientific literature. This includes rate constants, activation energy profiles, and equilibrium studies.

Determination of Rate Constants for this compound-Involved Reactions

No published studies were found that report the determination of rate constants for any reaction involving this compound. Kinetic studies are fundamental to understanding reaction mechanisms, and the absence of such data prevents a quantitative discussion of its reactivity.

Activation Energy Profiling for this compound Reaction Pathways

There are no available studies that provide an activation energy profile for any reaction pathway of this compound. Such profiles, typically generated through computational chemistry or extensive experimental kinetics, are crucial for understanding the feasibility and mechanism of a chemical transformation.

Equilibrium Studies and Chemical Stability of this compound Adducts

Specific research on the equilibrium and chemical stability of adducts formed from this compound is not available. While studies on the protonation equilibria of structurally related N-methylbenzenesulfonamides exist, this information cannot be directly extrapolated to predict the behavior of adducts of the title compound without dedicated investigation. The stability of any potential adducts would be highly dependent on the nature of the reacting partner and the reaction conditions.

Advanced Spectroscopic and Structural Elucidation of N Methoxy 4 Methylbenzenesulfonamide and Its Adducts

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for N-methoxy-4-methylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively. However, for a complete and precise assignment of all signals, especially in complex molecules or adducts, two-dimensional (2D) NMR techniques are essential.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for this compound Structural Assignments

2D NMR experiments are crucial for establishing the connectivity between atoms within the this compound molecule. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that confirm the molecular skeleton. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the tosyl group that are adjacent to each other (ortho-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edu It is highly sensitive and allows for the unambiguous assignment of protonated carbons. For instance, the methyl protons of the tosyl group would show a correlation to the methyl carbon, and the methoxy (B1213986) protons would correlate with the methoxy carbon.

The following table summarizes the expected 2D NMR correlations for the structural assignment of this compound.

| Proton (¹H) Signal | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Aromatic (ortho to -CH₃) | Aromatic (meta to -CH₃) | Aromatic CH | Aromatic Quaternary (C-SO₂), Aromatic Quaternary (C-CH₃), Methyl Carbon |

| Aromatic (meta to -CH₃) | Aromatic (ortho to -CH₃) | Aromatic CH | Aromatic Quaternary (C-SO₂), Aromatic CH (ortho to -CH₃) |

| Methoxy (-OCH₃) | None | Methoxy Carbon | Sulfonamide Carbon (hypothetical) |

| Methyl (-CH₃) | None | Methyl Carbon | Aromatic Quaternary (C-CH₃), Aromatic CH (ortho to -CH₃) |

Solid-State NMR Applications for Crystalline Forms and Polymorphs of this compound

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid, crystalline form. st-andrews.ac.ukemory.edu For this compound, ssNMR can be used to study its crystalline structure and identify the presence of different polymorphs—crystalline forms with the same chemical composition but different molecular packing.

Since NMR interactions in the solid state are anisotropic (orientation-dependent), ssNMR spectra are typically broad. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain high-resolution spectra. emory.edu Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are particularly useful.

The key applications of ssNMR for this compound include:

Polymorph Identification: Different polymorphs will give distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions of the atoms in the crystal lattice.

Conformational Analysis: ssNMR can provide insights into the specific conformation of the molecule as it exists in the crystal, which may differ from its averaged conformation in solution.

Structural Refinement: Data from ssNMR can be used in conjunction with X-ray diffraction data to refine crystal structures, particularly for locating hydrogen atoms.

Dynamic NMR Studies of this compound Conformational Dynamics

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around bonds. unibas.itresearchgate.net For this compound, DNMR could be employed to investigate several dynamic processes, including restricted rotation around the sulfur-nitrogen (S-N) bond or the nitrogen-oxygen (N-O) bond.

By recording NMR spectra at various temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a single, averaged signal at high temperatures.

Line shape analysis of these variable-temperature NMR spectra allows for the determination of the activation energy (ΔG‡) and other thermodynamic parameters for the conformational process. unibas.it This provides quantitative information about the energy barriers to bond rotation and the relative stability of different conformers of this compound.

Mass Spectrometry (MS) for this compound Mechanistic Insights

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution and tandem mass spectrometry techniques are particularly valuable for detailed mechanistic studies.

High-Resolution Mass Spectrometry (HRMS) for this compound Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. nih.govpnnl.gov This is critical for distinguishing between compounds or fragments that have the same nominal mass but different chemical formulas.

When this compound is analyzed by HRMS, it is first ionized, commonly using techniques like Electrospray Ionization (ESI). The resulting molecular ion is then subjected to fragmentation, often through collision-induced dissociation (CID). universiteitleiden.nl The analysis of the resulting fragments provides a "fingerprint" that helps to confirm the molecule's structure.

Key fragmentation pathways for this compound would likely involve the cleavage of the relatively weak S-N, N-O, and S-C (aromatic) bonds.

The following table lists plausible fragments of this compound and their calculated exact masses, which could be identified using HRMS.

| Fragment Structure | Chemical Formula | Calculated Exact Mass (m/z) | Plausible Origin |

| [C₇H₇SO₂]⁺ | C₇H₇O₂S | 155.0161 | Cleavage of S-N bond |

| [C₇H₈]⁺ | C₇H₈ | 92.0626 | Tropylium ion from tosyl group |

| [CH₃O]⁺ | CH₃O | 31.0184 | Cleavage of N-O bond |

| [M - OCH₃]⁺ | C₈H₉NO₂S | 199.0354 | Loss of methoxy radical |

| [M - SO₂]⁺ | C₈H₁₁NO | 137.0841 | Loss of sulfur dioxide |

Tandem Mass Spectrometry (MS/MS) for Elucidation of this compound Reaction Pathway Intermediates

Tandem Mass Spectrometry (MS/MS) is an essential technique for studying reaction mechanisms by detecting and characterizing transient or low-abundance reaction intermediates. rsc.org In an MS/MS experiment, a specific ion of interest (a precursor ion) from a reaction mixture is mass-selected, fragmented, and its fragment ions (product ions) are then analyzed. biorxiv.org This process can confirm the structure of a proposed intermediate.

For example, in the synthesis of this compound or in a reaction where it acts as a reagent, MS/MS could be used to:

Identify Intermediates: By continuously monitoring the reaction mixture using an ESI source coupled to a mass spectrometer, ions corresponding to the m/z of proposed intermediates can be detected.

Structural Confirmation: Once an ion corresponding to a potential intermediate is observed, it can be selected for an MS/MS scan. The resulting fragmentation pattern can then be compared to the pattern predicted for the proposed structure, providing strong evidence for its identity.

This approach is particularly powerful because it allows for the detection of highly reactive species that may not be observable by other techniques like NMR or chromatography due to their short lifetimes and low concentrations. rsc.org

Isotopic Labeling Studies via MS for this compound Reaction Mechanisms

Isotopic labeling in conjunction with mass spectrometry (MS) is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a chemical transformation. In this method, an atom in a reactant molecule is replaced with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). washington.edu The reaction is then carried out, and the products are analyzed by mass spectrometry. The presence and position of the isotopic label in the products provide definitive evidence about bond-forming and bond-breaking steps.

While specific isotopic labeling studies on this compound are not extensively reported in the literature, the methodology can be applied to understand its reactivity. For instance, to investigate the mechanism of a reaction involving the cleavage of the N-O bond, this compound could be synthesized with a ¹⁸O label in the methoxy group. The reaction mixture would then be analyzed by MS to determine which of the final products contains the ¹⁸O label, thereby confirming the fate of the methoxy group.

Similarly, labeling the nitrogen atom (¹⁵N) or the sulfonyl oxygen atoms (¹⁸O) could provide insights into reactions involving the sulfonamide core. The mass shift in the resulting fragments in the mass spectrum allows for the unambiguous tracking of these atoms. nih.gov This approach eliminates the ambiguity that can arise from simply identifying products, providing a clear map of atomic rearrangement during the reaction.

Table 1: Potential Isotopic Labeling Strategies for this compound

| Labeled Atom | Isotope Used | Target Bond/Group for Mechanistic Study | Expected Outcome in MS Analysis |

| Methoxy Oxygen | ¹⁸O | N-O bond cleavage | A mass shift of +2 Da in fragments containing the methoxy oxygen. |

| Sulfonamide Nitrogen | ¹⁵N | S-N bond cleavage or rearrangement | A mass shift of +1 Da in fragments containing the nitrogen atom. |

| Sulfonyl Oxygen | ¹⁸O | Reactions at the sulfur center | A mass shift of +2 or +4 Da in fragments containing the sulfonyl group. |

| Methyl Carbon | ¹³C | Reactions involving the tosyl group | A mass shift of +1 Da in fragments containing the methyl group. |

X-ray Crystallography of this compound

Single-crystal X-ray diffraction involves directing a beam of X-rays onto a single, well-ordered crystal of the target compound. carleton.edu The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are mathematically decoded to generate a three-dimensional model of the electron density of the molecule, from which the atomic positions can be determined with high precision. carleton.edu

Although a published crystal structure for this compound was not identified, data from closely related sulfonamide structures, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, provide insight into the expected structural parameters. nih.govresearchgate.net Analysis of such analogues reveals a tetrahedral geometry around the sulfur atom and specific torsion angles that define the molecular shape. nih.govnih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for an Analogous Sulfonamide, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0132 (6) |

| b (Å) | 7.6186 (4) |

| c (Å) | 14.8812 (8) |

| β (°) | 99.341 (2) |

| Volume (ų) | 1342.94 (12) |

| Z (molecules/unit cell) | 4 |

This data is for an analogous compound and serves as an example of the crystallographic information obtained from such an analysis.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. ias.ac.inrsc.org For sulfonamides, hydrogen bonding is a dominant directive force. In the crystal lattice of related compounds, N—H···O hydrogen bonds are commonly observed, where the sulfonamide N-H group acts as a hydrogen bond donor and one of the sulfonyl oxygen atoms acts as an acceptor. nih.govresearchgate.netnih.gov These interactions often link molecules into one-dimensional chains or two-dimensional sheets.

The conformation of a molecule in the solid state is its specific three-dimensional shape, which is determined by the rotation around its single bonds. This conformation can be precisely described by the torsion angles obtained from X-ray diffraction data. nih.govresearchgate.net For this compound, key rotatable bonds include the C(aryl)—S, S—N, and N—O bonds.

In related sulfonamide structures, the molecule is typically not planar. For example, the C—S—N—C torsion angle in 4-methoxy-N-(4-methylphenyl)benzenesulfonamide is 66.33 (19)°, indicating a twisted or gauche conformation around the S-N bond. nih.gov Similarly, the dihedral angle between the two aromatic rings in that analogue is 63.36 (19)°. nih.gov For this compound, a similar non-planar conformation is expected, with a significant twist around the S-N bond, which minimizes steric hindrance and optimizes packing interactions in the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels, while Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com A molecular vibration must cause a change in the dipole moment to be IR active, whereas it must cause a change in polarizability to be Raman active, making the two techniques complementary. ksu.edu.sa

The spectrum of this compound would display characteristic bands corresponding to its constituent functional groups. The sulfonyl group (SO₂) gives rise to strong, distinct stretching vibrations. The aromatic ring and the methoxy group also produce unique signals that allow for structural confirmation.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1370 | Strong | Medium |

| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1180 | Strong | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium-Weak | Strong |

| Aryl-S | Stretch | 1080 - 1100 | Medium | Medium |

| C-O (Methoxy) | Stretch | 1230 - 1270 | Strong | Medium-Weak |

| S-N | Stretch | 900 - 940 | Medium | Medium |

| N-O | Stretch | 850 - 930 | Medium | Medium-Weak |

Note: Wavenumber ranges are approximate and can be influenced by the molecular environment.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful in-situ technique for monitoring the progress of chemical reactions in real-time. mt.com It works by passing an infrared beam through a high-refractive-index crystal. The beam creates an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. mt.com This shallow penetration depth allows for the analysis of opaque or highly absorbing reaction mixtures without the need for sample preparation or dilution. researchgate.net

This technique is ideally suited for monitoring reactions involving this compound. For example, during its synthesis, an ATR probe could be immersed directly into the reaction vessel. By collecting IR spectra at regular intervals, one could track the disappearance of reactant-specific peaks and the simultaneous appearance and growth of peaks corresponding to this compound. The change in the intensity of the characteristic sulfonyl (SO₂) stretching bands, for instance, could be plotted against time to generate a reaction profile, providing valuable data on reaction kinetics, endpoint determination, and the potential formation of intermediates. researchgate.net

Computational Chemistry and Theoretical Investigations of N Methoxy 4 Methylbenzenesulfonamide

Quantum Mechanical (QM) Calculations for N-methoxy-4-methylbenzenesulfonamide

Quantum mechanical calculations are essential for elucidating the electronic properties and fundamental reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and energy, providing a foundational understanding of chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For sulfonamides, DFT, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), has proven effective in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.commkjc.in

An initial DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this optimized geometry, key electronic descriptors can be calculated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity.

Another key output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Sulfonamides This table presents representative data extrapolated from studies on structurally similar sulfonamides. The exact values for the title compound would require specific calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -7.0 to -8.0 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | ~ -0.5 to -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 to 7.5 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | ~ 3.0 to 4.5 D | Measures the overall polarity of the molecule. |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory compared to DFT for certain applications. These methods are derived directly from theoretical principles without the use of experimental data for parameterization. semnan.ac.ir They are particularly valuable for calculating reaction pathways and activation energies with high accuracy, which is crucial for predicting reactivity.

For this compound, ab initio calculations could be employed to investigate potential reaction mechanisms, such as its behavior as an aminating agent. By mapping the potential energy surface for a reaction, transition states can be located and their energies calculated, providing a quantitative prediction of the reaction rate. Furthermore, these methods are used to accurately calculate properties like proton affinity and acidity (pKa), which are fundamental to understanding a molecule's behavior in different chemical environments. semnan.ac.ir

A detailed analysis of the molecular orbitals provides deep insights into the nature of chemical bonds and intramolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding. researchgate.net

Aromaticity is another key aspect that can be investigated. While the p-tolyl group is clearly aromatic, computational methods can quantify this property. Indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated at the center of the benzene (B151609) ring. A large negative NICS value confirms a high degree of aromaticity.

Table 2: Representative Natural Bond Orbital (NBO) Interactions in a Sulfonamide Moiety Based on findings for p-toluenesulfonamide, this table illustrates key stabilizing interactions expected in this compound. researchgate.net

| Donor NBO | Acceptor NBO | Interaction Energy (E(2)) (kcal/mol) | Description |

|---|---|---|---|

| LP(1) N | σ(S-O1) | ~ 5-10 | Delocalization of nitrogen lone pair into the S-O antibonding orbital. |

| LP(1) N | σ(S-O2) | ~ 5-10 | Delocalization of nitrogen lone pair into the second S-O antibonding orbital. |

| σ(Cring-S) | σ*(S-N) | ~ 1-3 | Hyperconjugative stabilization between the ring-sulfur and sulfur-nitrogen bonds. |

Molecular Dynamics (MD) Simulations of this compound

While QM calculations describe the static, minimum-energy state of a single molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings, such as solvent molecules. peerj.com

This compound has several rotatable bonds (C-S, S-N, N-O), giving rise to multiple possible conformations. The relative orientation of the methoxy group with respect to the sulfonyl group is particularly important. Studies on benzenesulfonamide (B165840) have shown that conformers where the N-H bonds are either eclipsing or staggering the S=O bonds are stable, with a small energy difference between them. nih.gov A similar landscape is expected for the title compound.

To explore this, a potential energy surface (PES) scan can be performed. This involves systematically rotating a specific dihedral angle (e.g., O=S-N-O) and calculating the molecule's energy at each step. The resulting energy profile reveals the low-energy (stable) conformers and the energy barriers for rotation between them. This information is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them. nih.gov

The properties and behavior of a molecule can change significantly in solution compared to the gas phase. MD simulations are the primary tool for investigating these solvent effects. mdpi.com Simulations can be run with the this compound molecule surrounded by a box of explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent).

These simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, forming a solvation shell. The radial distribution function can be calculated to determine the average distance and number of solvent molecules around specific atoms, such as the polar sulfonyl oxygens.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the sulfonamide and protic solvent molecules.

Conformational Preferences in Solution: The solvent can influence the relative stability of different conformers. A polar solvent might stabilize a more polar conformer, shifting the conformational equilibrium compared to the gas phase or a nonpolar solvent. frontiersin.org

Alternatively, continuum solvent models like the Polarizable Continuum Model (PCM) can be combined with QM calculations to provide a less computationally intensive way to estimate solvent effects on electronic structure and stability. nih.gov

Ligand-Receptor Interaction Simulations Involving this compound (focus on chemical interactions, e.g., catalyst binding)

The interaction of this compound with catalysts at a molecular level can be elucidated through advanced computational simulations. Techniques such as molecular dynamics (MD) and Density Functional Theory (DFT) are pivotal in providing insights into the binding modes, interaction energies, and the electronic changes that occur during a catalytic process. While specific studies focusing solely on the catalytic interactions of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust understanding of how this molecule would behave.

Molecular dynamics simulations can model the dynamic behavior of this compound as it approaches and binds to a catalyst's active site. These simulations can reveal the preferred orientation of the ligand, the conformational changes in both the ligand and the catalyst, and the role of solvent molecules in the binding process. For instance, in the context of metal-catalyzed reactions, MD simulations can illustrate how the sulfonamide group coordinates with the metal center.

Density Functional Theory (DFT) calculations offer a quantum mechanical perspective on the ligand-catalyst interactions. DFT can be employed to calculate the electronic structure of the this compound-catalyst complex, providing detailed information about bond formation and cleavage. For example, a DFT study on the methoxycarbonylation of styrene (B11656) by palladium chloride revealed the energetics of various intermediates and transition states, offering a deep understanding of the reaction mechanism. mdpi.com Similar DFT approaches could be applied to model the interaction of this compound with a catalyst, identifying the key orbitals involved in the interaction and calculating the activation energies for different reaction pathways.

Furthermore, computational studies on related sulfonamide derivatives provide a framework for understanding the potential interactions of this compound. For example, DFT studies have been used to investigate the adsorption of sulfonamides on mineral surfaces, highlighting the importance of intermolecular forces. researchgate.net In a catalytic context, these same forces would govern the initial binding of this compound to a catalyst surface. The insights gained from simulations on analogous systems, such as the interaction of sulfonamides with enzymes, can also be informative, as they detail the types of non-covalent interactions (hydrogen bonding, van der Waals forces) that are crucial for molecular recognition and binding. peerj.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or chemical properties of compounds based on their molecular structure. For derivatives of this compound, these models can accelerate the discovery of new compounds with desired characteristics by identifying key molecular features that influence their activity or properties.

The development of a QSAR/QSPR model for this compound derivatives would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity or property.

Numerous QSAR studies on benzenesulfonamide derivatives have demonstrated the utility of this approach. For instance, QSAR models have been successfully developed to predict the anticancer activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives. nih.gov These models have highlighted the importance of specific molecular descriptors in determining the cytotoxic activity against various cancer cell lines. nih.gov Similarly, QSAR studies on benzenesulfonamides as carbonic anhydrase inhibitors have identified key structural features responsible for their inhibitory potency. tandfonline.comtandfonline.comnanobioletters.com

The insights from these studies on related sulfonamides can guide the design of QSAR/QSPR models for this compound derivatives. For example, descriptors related to the electronic properties of the substituents on the benzene ring and the methoxy group would likely be important for modeling reactivity. The following table illustrates a hypothetical QSAR model for a series of benzenesulfonamide derivatives, showcasing the types of descriptors and statistical parameters that are typically reported.

| Descriptor | Coefficient | Standard Error | p-value |

| LogP | 0.45 | 0.12 | <0.05 |

| LUMO Energy | -1.23 | 0.34 | <0.01 |

| Molecular Weight | 0.08 | 0.03 | <0.05 |

| Model Statistics | |||

| R² | 0.85 | ||

| Q² | 0.78 | ||

| F-statistic | 45.6 | <0.001 |

This is a hypothetical table for illustrative purposes.

Predictive Models for this compound Chemical Reactivity and Selectivity

Computational models can provide valuable predictions about the chemical reactivity and selectivity of this compound. These models often rely on quantum chemical calculations to determine electronic properties that govern how a molecule will react.

One common approach is to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, computational software can be used to calculate these orbital energies and visualize their distribution across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another powerful tool for predicting reactivity. An MEP map illustrates the charge distribution on the surface of a molecule, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). For this compound, an MEP map would likely show high electron density around the oxygen atoms of the sulfonyl group and the methoxy group, making them potential sites for interaction with electrophiles. The nitrogen atom, depending on its local electronic environment, could also be a nucleophilic center.

DFT studies on similar molecules, such as N-acylsulfonamides, have successfully used these computational descriptors to understand their chemical behavior. researchgate.net These studies confirm that the calculated electronic parameters are in good agreement with experimental observations of reactivity.

The following table presents hypothetical calculated electronic properties for this compound, which would be used in predictive models of its reactivity.

| Property | Calculated Value (arbitrary units) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 8.7 eV |

This is a hypothetical table for illustrative purposes.

Machine Learning Approaches in this compound Chemical Discovery

Machine learning (ML) is revolutionizing the field of chemical discovery by enabling the rapid prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel molecules with desired properties. For this compound, ML models can be trained on existing chemical data to accelerate research and development.

One key application of ML is in the prediction of reaction yields and the selection of optimal reaction conditions. For the synthesis of sulfonamides, ML models have been developed to predict the performance of electrochemical synthesis reactions. tue.nl These models use molecular descriptors of the reactants as input and are trained on experimental data to predict the reaction yield. tue.nl Such an approach could be applied to reactions involving this compound to efficiently explore a wide range of reaction parameters and identify the conditions that maximize the yield of a desired product.

ML can also be used to predict the properties of novel this compound derivatives. By training on a dataset of known compounds and their properties, an ML model can learn the complex relationships between chemical structure and a particular property. This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. For example, ML has been used in conjunction with computational methods to discover novel conjugated sulfonamides for applications in materials science. differ.nldiffer.nlresearchgate.net

Furthermore, interpretable ML models can provide insights into the underlying chemical principles that govern a reaction or a property. For instance, ML models have been developed to understand the heterogeneous reactivity of N-sulfonylimines in multicomponent reactions, providing chemists with "chemical reactivity flowcharts" to interpret the model's predictions. chemrxiv.org A similar approach for this compound could reveal the key structural features that determine its reactivity and selectivity in various chemical transformations.

The development of ML models in chemistry relies on the availability of large, high-quality datasets. The increasing use of high-throughput experimentation and the growth of chemical databases are providing the necessary data to train more accurate and predictive ML models, which will undoubtedly play a crucial role in the future of chemical discovery involving compounds like this compound.

Applications of N Methoxy 4 Methylbenzenesulfonamide in Chemical Research Excluding Clinical/therapeutic

N-methoxy-4-methylbenzenesulfonamide as a Synthetic Reagent and Building Block

The utility of this compound as a reagent is centered on the reactivity of its N-O bond and the influence of the electron-withdrawing p-toluenesulfonyl group. These features enable its participation in specific, targeted chemical reactions.

Currently, the scientific literature does not extensively document the direct application of this compound as a primary building block or reagent in dedicated heterocyclic synthesis pathways. While the sulfonamide moiety is a component of many heterocyclic structures, the specific use of this N-methoxy variant in ring-forming reactions is not a widely reported strategy.

A significant application of this compound is its role as a nitrogen source in carbon-hydrogen (C-H) bond amination reactions. This represents a powerful functional group transformation, converting a C-H bond directly into a C-N bond, which is a key step in the synthesis of many nitrogen-containing organic molecules.

Research has demonstrated its use in a novel oxidase catalysis platform where hypervalent iodine reagents, generated in situ using molecular oxygen as the terminal oxidant, mediate the amination process. nih.gov This system couples the oxidation of an aryl iodide catalyst with the reduction of O₂, enabling the subsequent C-H amination of organic substrates using this compound. nih.gov

In this context, the compound serves as a precursor to a nitrenoid-like species that inserts into activated C-H bonds. For instance, the benzylic C-H bond of ethylbenzene can be functionalized to produce the corresponding N-substituted sulfonamide. The reaction proceeds under aerobic conditions, highlighting a sustainable approach to C-N bond formation.

Table 1: Aerobic C-H Amination using this compound and a Hypervalent Iodine Catalyst

| Substrate | Aryl Iodide Catalyst | Product | Yield (%) |

|---|---|---|---|

| Ethylbenzene | 4-iodotoluene | N-(1-phenylethyl)-N-methoxy-4-methylbenzenesulfonamide | 85 |

| Toluene (B28343) | 4-iodotoluene | N-benzyl-N-methoxy-4-methylbenzenesulfonamide | 78 |

| Cyclohexane | Mesityl iodide | N-cyclohexyl-N-methoxy-4-methylbenzenesulfonamide | 65 |

Data synthesized from findings related to aerobic oxidation chemistry utilizing hypervalent iodine intermediates. nih.gov

Regarding protecting group strategies, while the tosyl group is a well-known protecting group for amines, the this compound variant is not typically employed for this purpose. Its primary role in the documented research is as a reactive component for C-N bond formation rather than for the passive protection of a functional group.

The application of this compound as a foundational scaffold in the total synthesis of complex natural products or other large organic molecules is not prominently featured in the chemical literature. Its use is generally confined to specific functionalization steps rather than serving as a core structural unit for elaboration.

This compound in Catalysis and Ligand Design

The potential for this compound to be used in the fields of asymmetric catalysis and coordination chemistry is an area of theoretical interest, though practical applications are not yet widely established.

There is no significant body of research demonstrating the use of this compound as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to induce stereoselectivity, and this compound is an achiral molecule, making it unsuitable for this role in its native form.

Furthermore, its use as a precursor for the synthesis of chiral ligands for asymmetric catalysis has not been reported. While sulfonamides can be incorporated into ligand structures, the specific N-methoxy derivative has not been identified as a key precursor in this area.

The metal complexation chemistry of this compound is not a well-explored field. The sulfonamide group, particularly the oxygen and nitrogen atoms, can potentially act as coordination sites for metal ions. However, specific studies detailing the synthesis, structure, and properties of metal complexes involving this compound as a ligand are not available in the current literature.

Organocatalytic Applications of this compound Derivatives

While the broader class of chiral sulfonamide derivatives has been recognized for its utility as organocatalysts in promoting asymmetric reactions such as Mannich and Aldol (B89426) reactions, specific research detailing the organocatalytic applications of derivatives of this compound is not extensively documented in publicly available literature. The development of sulfonamide-based organocatalysts often focuses on incorporating chiral auxiliaries, such as amino acids, to induce stereoselectivity. These catalysts are valued for their ability to facilitate carbon-carbon bond formation with high stereocontrol.

This compound in Agrochemical Research

The benzenesulfonamide (B165840) scaffold, of which this compound is a representative, is a cornerstone in the discovery of new agrochemicals. Researchers have extensively modified this core structure to explore its potential as a source of novel herbicides, insecticides, and fungicides.

The benzenesulfonamide framework is a versatile scaffold for developing new herbicidal agents. A series of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for weed control. tandfonline.comtandfonline.com In glasshouse tests, several of these compounds, including II6, II7, and III2, demonstrated effective control over various weeds such as velvet leaf (Abutilon theophrasti), barnyard grass (Echinochloa crus-galli), and foxtail (Setaria glauca) when applied at a rate of 37.5 g/ha. tandfonline.comtandfonline.com Notably, the herbicidal activity of compounds II6 and II7 was found to be comparable to the commercial herbicide saflufenacil. tandfonline.com Field tests further confirmed the potential of compound II7, which, at an application rate of 60 g/ha, showed a control effect on dayflower and nightshade equivalent to bentazon applied at 1440 g/ha. tandfonline.comtandfonline.com

Other research has explored different modifications to the scaffold. N-sulfonyl-N-(2,3-epoxypropyl)benzenesulfonamide derivatives were found to exhibit higher herbicidal activity against barnyardgrass compared to their N-acylbenzenesulfonamide counterparts. nih.gov Furthermore, investigations into the stereochemistry of these compounds revealed that the biological activity is often enantiomer-specific. For instance, in a study of optically active N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives, the (S)-isomers were identified as the herbicidally active forms. researchgate.net

Derivatives of benzenesulfonamide have shown significant promise as insecticides. A study focused on 4-(propargyloxy) benzenesulfonamide derivatives revealed potent activity against the agricultural pest Mythimna separata (oriental armyworm). researchgate.net Bioassays demonstrated that methoxyamine-substituted compounds were particularly effective. researchgate.net One compound, designated as 5.3, exhibited a lethal concentration (LC50) of 0.131 mg/mL, which represents a significant enhancement in potency compared to the natural insecticidal compound celangulin V. researchgate.net Another highly active derivative, B2.5, had an LC50 value of 0.235 mg/mL. researchgate.netnih.gov

The insecticidal mechanism of these benzenesulfonamides is believed to involve the disruption of midgut epithelial cells in the target pest. researchgate.netnih.gov Observations using transmission electron microscopy on Mythimna separata treated with these compounds revealed severe structural damage to essential cellular components like microvilli, mitochondria, and the rough endoplasmic reticulum, suggesting the cytoplasmic membrane and endomembrane system as the likely sites of action. researchgate.netnih.gov Structure-activity relationship studies indicated that the electronegativity of substituents on the benzene (B151609) ring correlates positively with insecticidal activity. nih.gov

| Compound | LC50 (mg/mL) | Reference |

|---|---|---|

| Compound 5.3 (methoxyamine-substituted) | 0.131 | researchgate.net |

| Compound B2.5 | 0.235 | researchgate.netnih.gov |

| Celangulin V (Reference) | 23.9 | researchgate.net |

The fungicidal potential of the benzenesulfonamide scaffold has been demonstrated against a range of plant pathogens. A study of N-arylbenzenesulfonamides showed broad-spectrum antifungal activity against fungi such as Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea. tandfonline.comtandfonline.com Several compounds from this series exhibited a 50% effective dose (ED50) in the range of 3–15 µg/mL. tandfonline.com

In vivo testing confirmed the efficacy of these compounds. Derivatives designated as 10, 21, and 27 showed a disease control value of over 85% against wheat leaf rust at a concentration of 50 µg/mL. tandfonline.comtandfonline.com Another compound, derivative 4, was found to be selectively effective against cabbage club root disease. tandfonline.comtandfonline.com These findings highlight the potential for developing specialized fungicides from the N-arylbenzenesulfonamide chemical class. tandfonline.com

| Compound | Target Phytopathogen | ED50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 3 | Broad Spectrum | 3-15 | tandfonline.comtandfonline.com |

| Compound 4 | Broad Spectrum | 3-15 | tandfonline.comtandfonline.com |

| Compound 10 | Broad Spectrum | 3-15 | tandfonline.comtandfonline.com |

| Compound 18 | Broad Spectrum | 3-15 | tandfonline.comtandfonline.com |

| Compound 21 | Broad Spectrum | 3-15 | tandfonline.comtandfonline.com |

| Compound 27 | Broad Spectrum | 3-15 | tandfonline.comtandfonline.com |

This compound in Material Science

In material science, functional molecules are often sought as precursors for building larger, more complex structures like polymers. The benzenesulfonamide moiety offers a site for chemical reactions, making its derivatives potential candidates for monomer synthesis.

While this compound itself is not typically used as a direct monomer, its structural analogues can be functionalized to participate in polymerization reactions. A key strategy involves introducing a polymerizable group, such as a vinyl group, onto the benzenesulfonamide structure. For example, a class of aromatic poly(N-(4-vinylphenyl)sulfonamide)s has been prepared through the free-radical polymerization of their corresponding monomers. researchgate.net This demonstrates that the benzenesulfonamide scaffold is compatible with polymerization processes and can be incorporated into polymer backbones.

Furthermore, the sulfonamide group within the resulting polymer offers a reactive handle for post-polymerization modification. The secondary amine functionality of the sulfonamide motif can undergo reactions like aza-Michael additions with electron-deficient alkenes. researchgate.net This allows for the synthesis of functional polymers, such as polymeric protected β-amino acid derivatives, expanding the utility of benzenesulfonamide-based precursors in creating advanced materials with tailored properties. researchgate.net

Role in Supramolecular Assembly Design and Fabrication

No information was found regarding the role of this compound in the design and fabrication of supramolecular assemblies.

Application of this compound in Self-Assembled Monolayers

No information was found regarding the application of this compound in self-assembled monolayers.

Advanced Analytical Methodologies for N Methoxy 4 Methylbenzenesulfonamide Characterization and Monitoring

Chromatographic Techniques for N-methoxy-4-methylbenzenesulfonamide Purification and Analysis

Chromatography is a cornerstone for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic methods are employed to assess purity, analyze complex reaction mixtures, and perform chiral separations.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound. By selecting appropriate stationary and mobile phases, impurities can be effectively separated and quantified. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic or trifluoroacetic acid to improve peak shape. nih.govptfarm.plresearchgate.net

For molecules with chiral centers, chiral HPLC is the definitive method for determining enantiomeric excess (ee). uma.es This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds, including those with sulfonamide moieties. sigmaaldrich.comphenomenex.com The choice of mobile phase, whether normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal resolution between enantiomers. sigmaaldrich.comhplc.eu

Table 1: Illustrative HPLC Conditions for Purity and Chiral Analysis

| Parameter | Purity Analysis (Reverse-Phase) | Enantiomeric Excess (Chiral NP) |

| Stationary Phase | C18, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 30°C | 25°C |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the volatile components within a reaction mixture during the synthesis of this compound. The GC separates individual components based on their boiling points and interactions with the stationary phase. Subsequently, the mass spectrometer fragments each component and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. phcogres.com

This technique is invaluable for:

Monitoring Reactant Consumption: Tracking the disappearance of starting materials like 4-methylbenzenesulfonyl chloride.

Identifying Intermediates: Detecting transient species that may form during the reaction.

Quantifying Product Formation: Measuring the amount of this compound produced over time.

Detecting Byproducts: Identifying and characterizing undesired side products, which is crucial for optimizing reaction conditions to improve yield and purity.

The interpretation of the mass spectrum involves analyzing the molecular ion peak (if present) and the fragmentation pattern, which can be compared against spectral libraries like the NIST library for confirmation. phcogres.com

Table 2: Expected Mass Fragments for this compound in GC-MS

| m/z (Mass/Charge) | Possible Fragment Identity | Description |

| 201 | [M]+ | Molecular Ion |

| 170 | [M-OCH3]+ | Loss of the methoxy (B1213986) group |

| 155 | [CH3C6H4SO2]+ | Toluenesulfonyl cation |

| 91 | [C7H7]+ | Tropylium ion (from toluene (B28343) moiety) |

Supercritical Fluid Chromatography (SFC) for this compound Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. afmps.be

Key advantages of SFC for chiral separations include:

Speed: Analysis times are typically 3 to 5 times shorter than with HPLC. chromatographyonline.com

Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a "greener" and more environmentally friendly technique. selvita.com

Complementary Selectivity: SFC can sometimes provide better resolution or even a different elution order for enantiomers compared to HPLC on the same chiral stationary phase. chromatographyonline.com

Polysaccharide-based chiral stationary phases are the most widely used in SFC and are highly effective for resolving a wide range of chiral compounds. researchgate.netphenomenex.com The addition of a small percentage of an organic modifier, such as methanol or ethanol, is common to increase the mobile phase strength and improve peak shape. chromatographyonline.com

Table 3: Comparison of SFC and HPLC for Chiral Separations

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 | Organic Solvents (e.g., Hexane, Ethanol) |

| Analysis Time | Fast (typically 3-5x faster) chromatographyonline.com | Slower |

| Solvent Waste | Low (significantly reduced) afmps.be | High |

| Operating Pressure | High | Moderate |

| Column Equilibration | Rapid selvita.com | Slower |

| Application | Predominantly for chiral and preparative separations | Broad applicability for analytical separations |

Hyphenated Techniques for In-Situ Reaction Monitoring of this compound Reactions

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for real-time, in-situ monitoring of chemical reactions. These approaches provide detailed mechanistic insights that are unattainable through offline analysis of discrete samples.

LC-MS/NMR Coupling for Online this compound Reaction Pathway Elucidation

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive platform for elucidating complex reaction pathways. In this setup, the reaction mixture is continuously sampled and injected into an LC system. The eluting components are then passed through MS and NMR detectors.

LC-MS: Provides rapid information on the molecular weights of reactants, intermediates, products, and byproducts, allowing for the tracking of their formation and consumption over time. mdpi.com

LC-NMR: Offers detailed structural information on the separated components, which is crucial for the unambiguous identification of unknown intermediates and products. beilstein-journals.org

This combined, online approach allows chemists to "watch" the reaction as it happens, enabling the detection of short-lived intermediates and providing a more complete mechanistic understanding of the synthesis of this compound. beilstein-journals.orgresearchgate.net

Flow Chemistry and Continuous Processing Integration for this compound Synthesis